molecular formula C9H15ClO B011930 3,3-Dimethylcyclohexane-1-carbonyl chloride CAS No. 102393-47-5

3,3-Dimethylcyclohexane-1-carbonyl chloride

Cat. No. B011930
CAS RN: 102393-47-5
M. Wt: 174.67 g/mol
InChI Key: YSYJEQYWWQLAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethylcyclohexane-1-carbonyl chloride, also known as DMCC, is a chemical compound used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 120-122°C. DMCC is widely used in the synthesis of various organic compounds due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclohexane-1-carbonyl chloride involves the formation of a covalent bond with the target molecule. It reacts with the functional group of the target molecule, leading to the formation of a new compound. The reaction is highly specific and occurs under mild conditions, making it suitable for various scientific research applications.
Biochemical and Physiological Effects:
3,3-Dimethylcyclohexane-1-carbonyl chloride does not have any known biochemical or physiological effects. It is used solely as a reagent in various scientific research applications.

Advantages and Limitations for Lab Experiments

3,3-Dimethylcyclohexane-1-carbonyl chloride has several advantages and limitations when used in laboratory experiments. One advantage is its high yield, which makes it suitable for large-scale synthesis. Another advantage is its high specificity, which ensures the formation of the desired product. However, 3,3-Dimethylcyclohexane-1-carbonyl chloride is highly reactive and can be hazardous if not handled properly. It is also expensive, which limits its use in some laboratory experiments.

Future Directions

There are several future directions for the use of 3,3-Dimethylcyclohexane-1-carbonyl chloride in scientific research. One direction is the synthesis of new pharmaceuticals and agrochemicals using 3,3-Dimethylcyclohexane-1-carbonyl chloride as a reagent. Another direction is the investigation of its potential use in other research fields, such as materials science and nanotechnology. Additionally, further research can be conducted to optimize the synthesis method of 3,3-Dimethylcyclohexane-1-carbonyl chloride and improve its yield and specificity.
Conclusion:
In conclusion, 3,3-Dimethylcyclohexane-1-carbonyl chloride is a versatile reagent used in various scientific research applications. Its unique chemical properties make it suitable for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. 3,3-Dimethylcyclohexane-1-carbonyl chloride has several advantages and limitations when used in laboratory experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of 3,3-Dimethylcyclohexane-1-carbonyl chloride can be achieved through the reaction of 3,3-dimethylcyclohexanone with thionyl chloride. The reaction takes place at room temperature and produces 3,3-Dimethylcyclohexane-1-carbonyl chloride as the final product. This method is widely used in laboratories due to its simplicity and high yield.

Scientific Research Applications

3,3-Dimethylcyclohexane-1-carbonyl chloride has various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is used as a reagent in the production of various drugs, including antihypertensive agents, antitumor agents, and anti-inflammatory drugs. 3,3-Dimethylcyclohexane-1-carbonyl chloride is also used in the synthesis of insecticides, herbicides, and other agrochemicals.

properties

IUPAC Name

3,3-dimethylcyclohexane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO/c1-9(2)5-3-4-7(6-9)8(10)11/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYJEQYWWQLAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)C(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544678
Record name 3,3-Dimethylcyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylcyclohexane-1-carbonyl chloride

CAS RN

102393-47-5
Record name 3,3-Dimethylcyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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